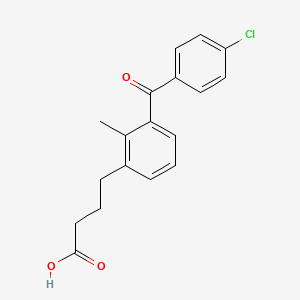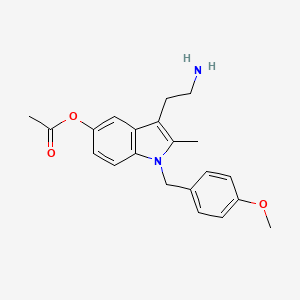
Hydroxindasate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxindasate is a serotonin antagonist and diuretic agent. Hydroxyindasate was never marketed.
Applications De Recherche Scientifique
Neurotoxicity and Parkinson's Disease Modeling
6-Hydroxydopamine (6-OHDA) as a Model for Parkinson’s Disease : 6-OHDA is a neurotoxin commonly used to simulate Parkinson’s disease in animal models. It's known to induce neurodegeneration through oxidative stress, neuroinflammation, and apoptotic neuronal death, closely mirroring the cellular processes involved in Parkinson's disease. This understanding is crucial for identifying therapeutic targets for Parkinson’s disease (Hernandez-Baltazar, Zavala-Flores, & Villanueva-Olivo, 2017).
Mechanisms of 6-OHDA Neurotoxicity : The study of 6-OHDA has revealed insights into its neurotoxicity mechanisms, such as mitochondrial dysfunction, activation of caspases, and oxidative stress. These insights contribute to understanding Parkinsonian neurodegeneration and may inform therapeutic strategies (Hanrott, Gudmunsen, O'Neill, & Wonnacott, 2006).
Neuroprotection and Cellular Mechanisms
Neuroprotective Effects : Research on compounds like SCM198 has demonstrated potential neuroprotective effects against 6-OHDA-induced toxicity. These findings indicate possible therapeutic strategies for neurodegenerative diseases such as Parkinson's disease (Shi, Hong, Liu, Zhang, & Zhu, 2011).
Structural and Physicochemical Research : Hydrogels have been investigated for their applications in biomedical fields, including their use in drug and gene delivery, tissue engineering, and immunotherapies. Their properties, such as high absorbency and flexibility, make them suitable for various medical applications (Li, Ning, Ren, & Liao, 2018).
Biochemical and Cellular Studies : Studies on compounds like nephrocizin have explored their protective effects against neurotoxicity in cell models, highlighting the potential for dietary antioxidants in neurodegenerative disease interventions (Lin, Chen, Tseng, Lee, & Chen, 2012).
Propriétés
Numéro CAS |
7008-14-2 |
|---|---|
Nom du produit |
Hydroxindasate |
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-14-19(10-11-22)20-12-18(26-15(2)24)8-9-21(20)23(14)13-16-4-6-17(25-3)7-5-16/h4-9,12H,10-11,13,22H2,1-3H3 |
Clé InChI |
FEPRMHVEXSXGPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
SMILES canonique |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



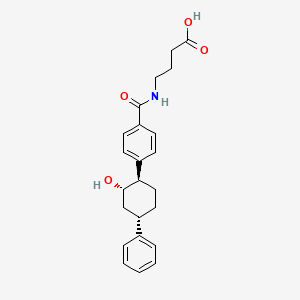

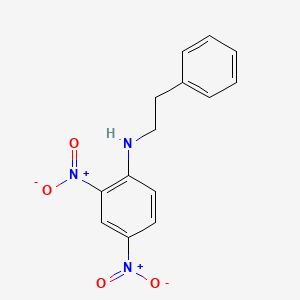
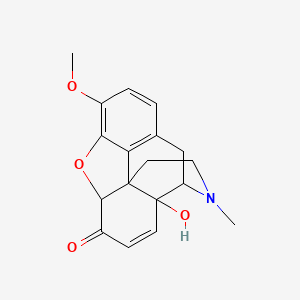
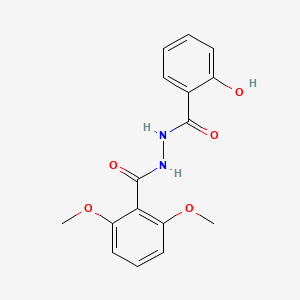

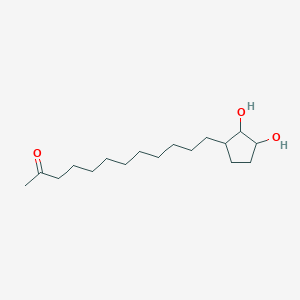
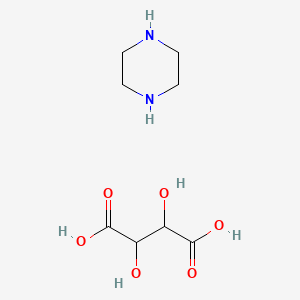
![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)

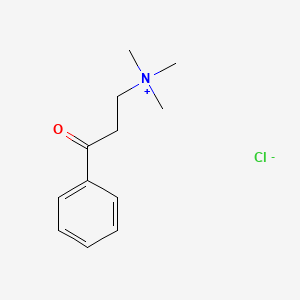

![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)
